2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves cyclization reactions. One common method includes the reaction of a substituted pyrrole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding pyrrolo[2,3-d]pyrimidine oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of kinase activity or interference with DNA replication processes .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: A class of compounds with variations in the substitution pattern on the pyrrole or pyrimidine rings
Uniqueness: 2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 7 can affect its binding affinity to molecular targets and its overall stability .
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
2,7-dimethyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h5H,3-4H2,1-2H3 |
InChI Key |
VUVQIXHSVAVQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CCN(C2=N1)C |
Origin of Product |
United States |
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